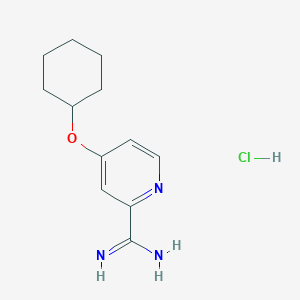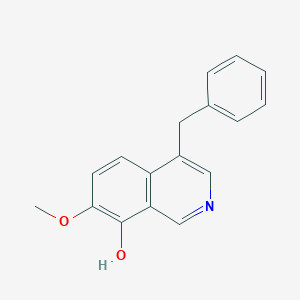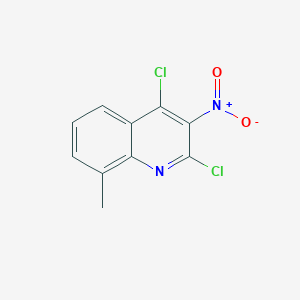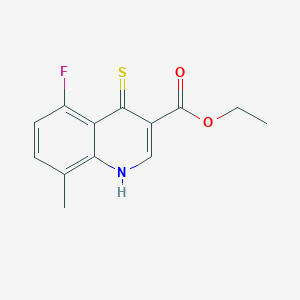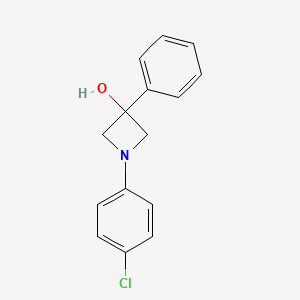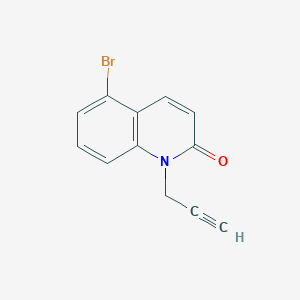
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group on the phenyl ring and the hexahydroquinazolinone core structure contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one typically involves the condensation of 3-methoxybenzaldehyde with cyclohexanone in the presence of an ammonium acetate catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a series of intermediate steps. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and purity of the compound.
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various physiological processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
2-(3-Methoxyphenyl)-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(3H)-one: Lacks the methoxy group, leading to different chemical and biological properties.
2-(4-Methoxyphenyl)quinazolin-4(3H)-one: Has a methoxy group at a different position on the phenyl ring, resulting in variations in reactivity and biological activity.
2-(3-Hydroxyphenyl)quinazolin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior and interactions with biological targets.
The presence of the methoxy group in this compound contributes to its unique chemical properties and enhances its potential for specific biological activities, distinguishing it from other similar compounds.
属性
CAS 编号 |
62582-91-6 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
2-(3-methoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h4-6,9,14,16H,2-3,7-8H2,1H3,(H,17,18) |
InChI 键 |
DSSIRSQIYREAGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2NC3=C(CCCC3)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

